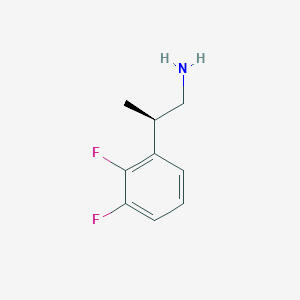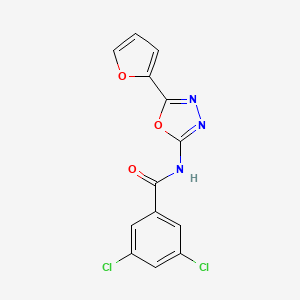
3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological activities. This compound is also known as DCFOB and belongs to the class of oxadiazole derivatives. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities by modulating various signaling pathways. The compound has been reported to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. The compound has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Studies have reported that 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibits various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, the compound has been reported to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in lab experiments include its potential pharmacological activities, its ease of synthesis, and its stability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to understand its mechanism of action.
Direcciones Futuras
The future directions for research on 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacological activities, and the identification of its molecular targets. Further studies are also needed to understand its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases. In addition, studies are needed to evaluate the toxicity and safety of this compound.
Métodos De Síntesis
The synthesis of 3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been reported in the literature using different methods. One of the methods involves the reaction of 3,5-dichlorobenzoic acid with furan-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with 2-amino-5-chlorobenzamide to obtain the final product. Another method involves the reaction of 3,5-dichlorobenzoic acid with furan-2-carboxylic acid hydrazide in the presence of thionyl chloride, followed by the reaction with 2-amino-5-chlorobenzamide. These methods have been optimized to obtain high yields of the product.
Aplicaciones Científicas De Investigación
3,5-dichloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been studied extensively for its potential pharmacological activities. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In addition, the compound has been studied for its potential as an anticonvulsant and antidepressant agent. The compound has also been studied for its potential as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O3/c14-8-4-7(5-9(15)6-8)11(19)16-13-18-17-12(21-13)10-2-1-3-20-10/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOAWSJHSSSXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

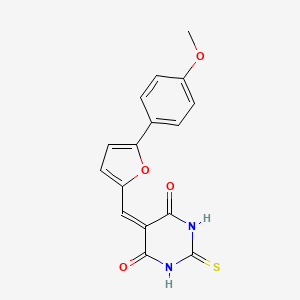
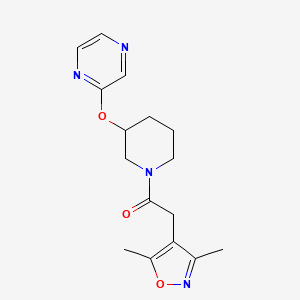
![(Z)-2-(pyridin-4-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951692.png)
![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2951694.png)
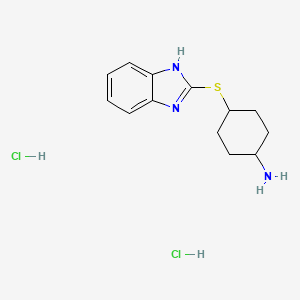
![methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2951696.png)
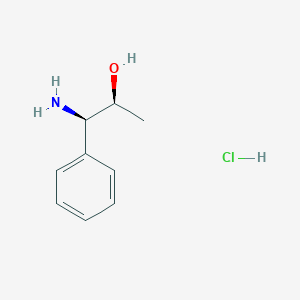
![9-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2951700.png)
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2951701.png)
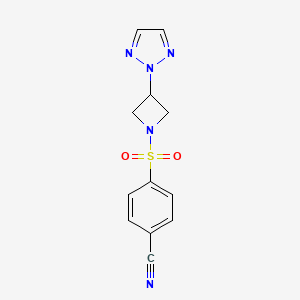
![(Z)-8-(furan-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951707.png)
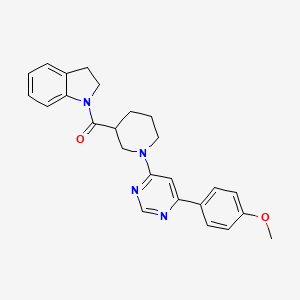
![(2,4-Dimethoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2951709.png)
